

Independent Verification of MtTMPK-IN-5 MIC: A Comparative Guide

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Compound of Interest

Compound Name: *MtTMPK-IN-5*

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This guide provides an objective comparison of the published Minimum Inhibitory Concentration (MIC) of the Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, **MtTMPK-IN-5**, with alternative inhibitors targeting the same enzyme. The data presented is based on published experimental findings, and this guide includes detailed experimental protocols for the cited assays to facilitate independent verification and further research.

Comparative Efficacy of MtTMPK Inhibitors

The in vitro activity of MtTMPK inhibitors against Mycobacterium tuberculosis H37Rv is summarized below. The data is extracted from the primary literature, and while no independent verification for **MtTMPK-IN-5** has been published, a comparison with other compounds from the same study provides valuable context for its antimycobacterial potency.

Compound	Chemical Class	Published MIC (μ M)	Source
MtTMPK-IN-5 (analogue 17)	Fe-chelating siderophore motif conjugate	12.5	Jian Y, et al., 2020[1]
Analogue 26	Imidazo[1,2-a]pyridine conjugate	< 0.2	Jian Y, et al., 2020[1]
Analogue 27	Imidazo[1,2-a]pyridine conjugate	< 0.2	Jian Y, et al., 2020[1]
Analogue 28	3,5-dinitrobenzamide conjugate	< 0.2	Jian Y, et al., 2020[1]

Experimental Protocols

The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) of compounds against *Mycobacterium tuberculosis* H37Rv, based on the Resazurin Microtiter Assay (REMA). This protocol is a composite of established methods and is consistent with the procedures likely used to evaluate **MtTMPK-IN-5** and its analogues.[2][3][4][5]

1. Bacterial Strain and Culture Conditions:

- Strain: *Mycobacterium tuberculosis* H37Rv.
- Growth Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.
- Culture Incubation: Cultures are grown at 37°C with continuous shaking until they reach the mid-logarithmic phase of growth (OD600 of 0.6-0.8).

2. Inoculum Preparation:

- The bacterial culture is diluted in fresh 7H9 broth to a turbidity corresponding to a McFarland standard of 1.0.
- This suspension is further diluted 1:20 to achieve the final inoculum concentration.[2]

3. Microplate Preparation and Compound Dilution:

- A serial two-fold dilution of the test compounds is prepared in Middlebrook 7H9 broth directly in a sterile 96-well microtiter plate.
- The final volume in each well containing the test compound is 100 μ L.
- Control wells are included:
 - Growth Control: Contains bacterial inoculum without any test compound.
 - Sterility Control: Contains medium only, with no bacteria or test compound.

4. Inoculation and Incubation:

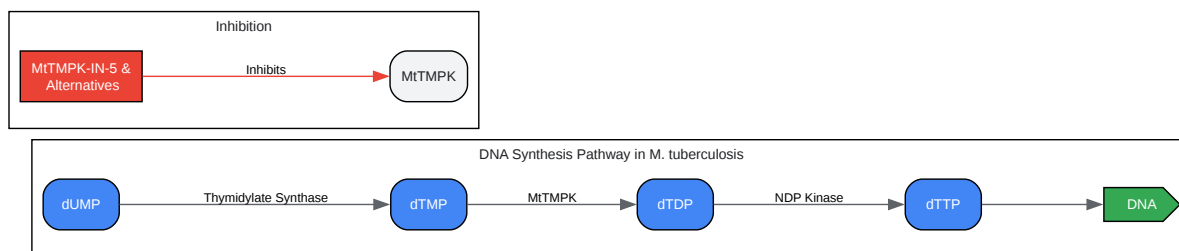
- 100 μ L of the prepared bacterial inoculum is added to each well (except the sterility control), resulting in a final volume of 200 μ L per well.
- The plate is sealed and incubated at 37°C for 7 days.[\[2\]](#)

5. MIC Determination using Resazurin:

- After the initial incubation period, 30 μ L of a 0.01% (w/v) sterile resazurin solution is added to each well.[\[2\]](#)
- The plate is re-incubated for an additional 24-48 hours.
- A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.[\[4\]](#)
- The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

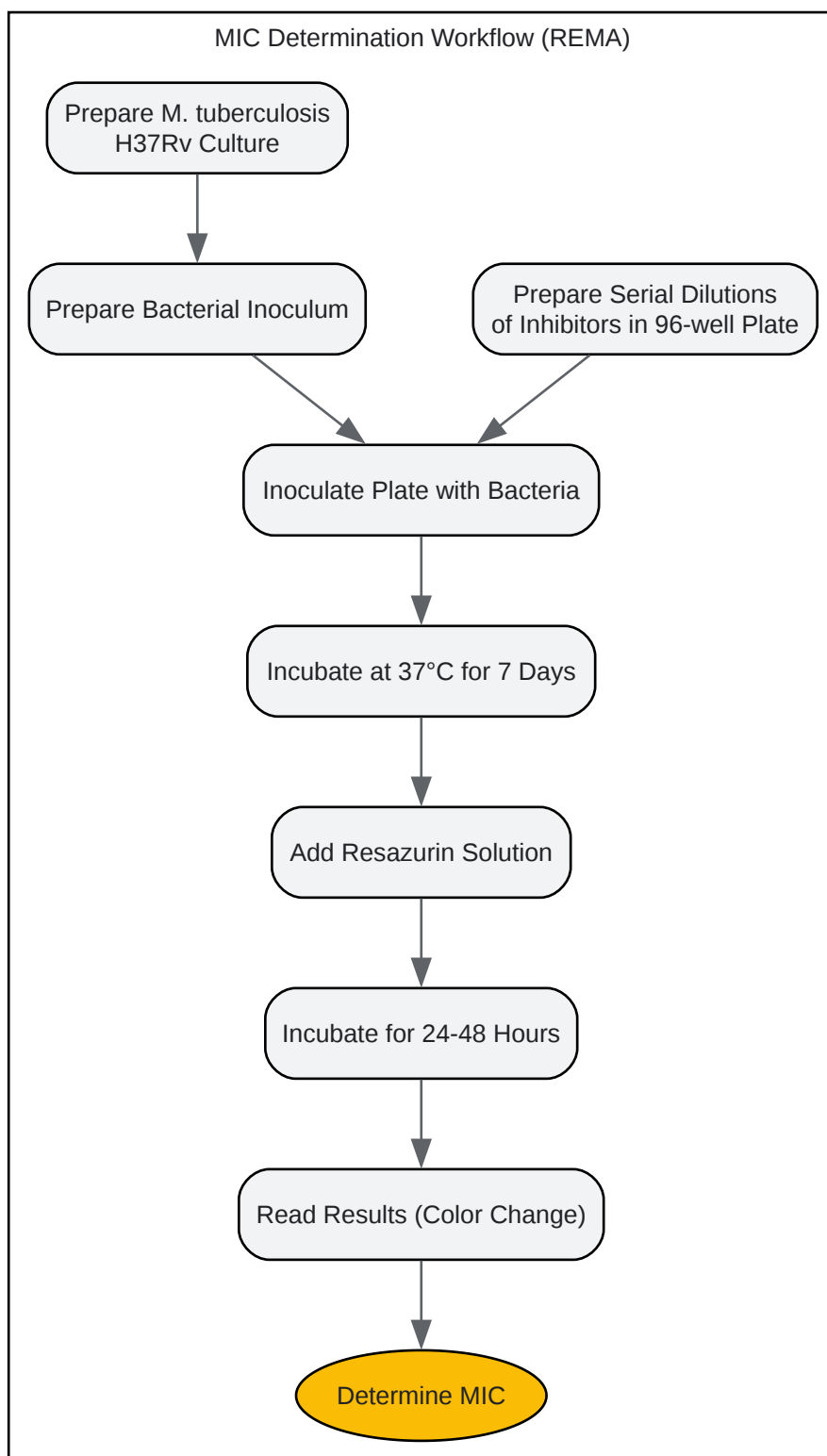
Visualizations

The following diagrams illustrate the signaling pathway targeted by these inhibitors and the general workflow for MIC determination.



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Caption: MtTMPK's role in the DNA synthesis pathway and its inhibition.



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Caption: Experimental workflow for the Resazurin Microtiter Assay (REMA).

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